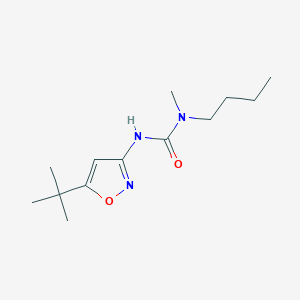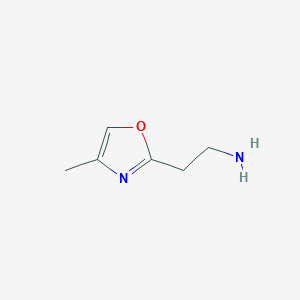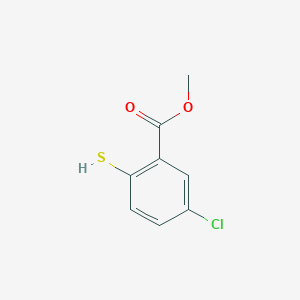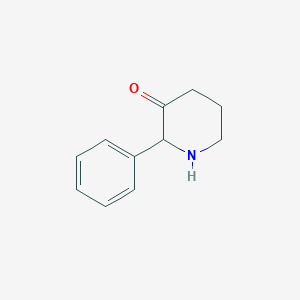
2-Phenyl-3-oxo-piperidine
Descripción general
Descripción
2-Phenyl-3-oxo-piperidine is a heterocyclic organic compound featuring a piperidine ring with a phenyl group attached to the second carbon and a ketone group at the third carbon. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-oxo-piperidine typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using catalysts such as palladium or rhodium . Another approach involves the oxidation of piperidine derivatives using reagents like sodium chlorite under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure can be used to produce the compound efficiently . This method includes steps such as oxidation, cyclization, and purification through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-3-oxo-piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams using oxidizing agents like sodium chlorite.
Reduction: Hydrogenation to form piperidine derivatives using catalysts such as palladium or rhodium.
Substitution: Reactions with Grignard reagents to form substituted piperidines.
Common Reagents and Conditions:
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Palladium or rhodium catalysts.
Substitution: Grignard reagents in suitable solvents.
Major Products:
Oxidation: Formation of lactams.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted piperidines.
Aplicaciones Científicas De Investigación
2-Phenyl-3-oxo-piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-oxo-piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to exhibit biological activities by inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in drug synthesis.
Piperine: An N-acylpiperidine found in plants, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects.
Uniqueness: 2-Phenyl-3-oxo-piperidine stands out due to its specific structural features, which confer unique reactivity and biological activity. Its phenyl and ketone groups provide distinct sites for chemical modification, making it a valuable intermediate in the synthesis of diverse compounds .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-phenylpiperidin-3-one |
InChI |
InChI=1S/C11H13NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-3,5-6,11-12H,4,7-8H2 |
Clave InChI |
ZGCNTWPBBJTVKU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(NC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)
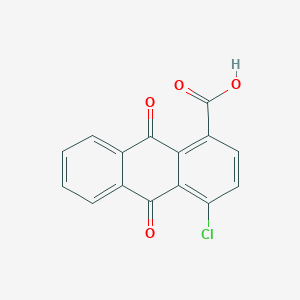
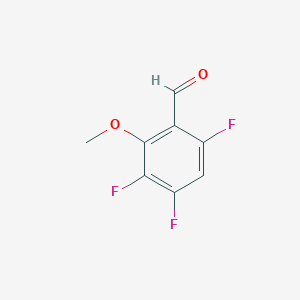
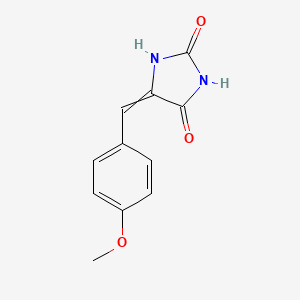
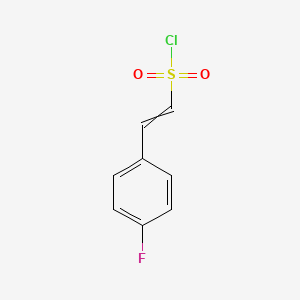
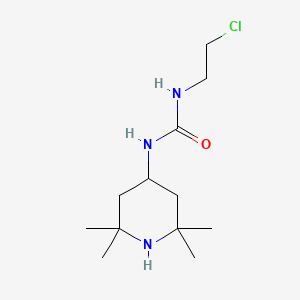
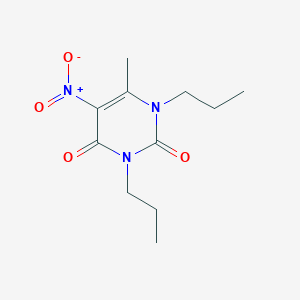
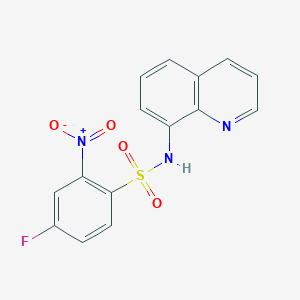

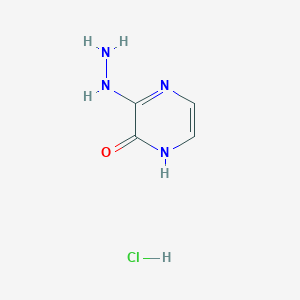
![(1aR,7bR)-2,2-Dimethyl-1a,7b-dihydro-2H-oxireno[2,3-c]chromene-6-carbonitrile](/img/structure/B8675224.png)
